molecular formula C11H12O4S B13989678 2-(Cyclobutylsulfonyl)benzoic acid CAS No. 918810-35-2

2-(Cyclobutylsulfonyl)benzoic acid

Cat. No.: B13989678
CAS No.: 918810-35-2
M. Wt: 240.28 g/mol
InChI Key: QPFXEFPJHWCDND-UHFFFAOYSA-N
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Description

2-(Cyclobutylsulfonyl)benzoic acid is an organic compound characterized by the presence of a cyclobutylsulfonyl group attached to a benzoic acid moiety. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring and a sulfonyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

2-(Cyclobutylsulfonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

    Benzoic acid: Lacks the cyclobutylsulfonyl group, resulting in different chemical properties.

    Cyclobutylsulfonyl chloride: Used as a reagent in the synthesis of 2-(Cyclobutylsulfonyl)benzoic acid.

    Sulfonylbenzoic acids: Compounds with different alkyl or aryl groups attached to the sulfonyl group.

Uniqueness: this compound is unique due to the presence of the cyclobutylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities compared to other sulfonylbenzoic acids.

Properties

CAS No.

918810-35-2

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

2-cyclobutylsulfonylbenzoic acid

InChI

InChI=1S/C11H12O4S/c12-11(13)9-6-1-2-7-10(9)16(14,15)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)

InChI Key

QPFXEFPJHWCDND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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